1,3-Propanediol, 2,2-diethyl-1-phenyl-
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Overview
Description
1-Phenyl-2,2-diethyl-1,3-propanediol is an organic compound with the molecular formula C13H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone, with a phenyl group (C6H5) and two ethyl groups (C2H5) attached to the central carbon atom
Preparation Methods
The synthesis of 1-Phenyl-2,2-diethyl-1,3-propanediol typically involves the reduction of diethyl phenylmalonate. One common method involves using sodium borohydride (NaBH4) as the reducing agent in the presence of an alkali metal dihydrogen phosphate buffer . This method is valued for its simplicity and safety, making it suitable for industrial production.
Chemical Reactions Analysis
1-Phenyl-2,2-diethyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Phenyl-2,2-diethyl-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,2-diethyl-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the phenyl group can participate in π-π interactions, further affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
1-Phenyl-2,2-diethyl-1,3-propanediol can be compared with other similar compounds, such as:
2-Phenyl-1,3-propanediol: This compound has a similar structure but lacks the ethyl groups, which can affect its reactivity and applications.
2,2-Dimethyl-1,3-propanediol:
2,2-Diethyl-1,3-propanediol: This compound is similar but lacks the phenyl group, which significantly alters its applications and reactivity.
Properties
CAS No. |
63834-79-7 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2,2-diethyl-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-3-13(4-2,10-14)12(15)11-8-6-5-7-9-11/h5-9,12,14-15H,3-4,10H2,1-2H3 |
InChI Key |
PGIQMCOLYCTABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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